molecular formula C12H15Cl2N3O B2821525 {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 2126177-79-3

{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B2821525
CAS No.: 2126177-79-3
M. Wt: 288.17
InChI Key: YCAXHVCFBVORNU-UHFFFAOYSA-N
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Description

The compound “{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The oxadiazole ring is attached to a 2-chlorophenyl group and a propan-2-ylamine group. The entire molecule is in the form of a hydrochloride salt, which means it has been treated with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2-chlorophenyl group, and the propan-2-ylamine group. The oxadiazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .


Chemical Reactions Analysis

As an organic compound, “this compound” could potentially undergo a variety of chemical reactions. The oxadiazole ring, for example, might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study investigated the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, revealing insights into the reaction mechanisms and product structures through NMR, mass spectrometry, and IR spectroscopy, including X-ray structure analysis for certain compounds (Jäger et al., 2002).

Anticancer and Antiangiogenic Effects

  • Novel thioxothiazolidin-4-one derivatives, incorporating oxadiazol among other moieties, demonstrated significant anticancer and antiangiogenic effects against transplantable mouse tumors, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Photochemical Synthesis

  • A photochemical methodology was reported for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, offering a new avenue for preparing fluorinated heterocyclic compounds (Buscemi et al., 2001).

Biological Evaluation

  • Two series of oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antibacterial activities, showing a variety of biological effects (Husain et al., 2008).
  • Another study focused on benzimidazoles bearing the oxadiazole nucleus, which underwent screening for in vitro anticancer activity, revealing several compounds with significant growth inhibition activity (Rashid et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The study of oxadiazole derivatives is a promising area of research, given their wide range of biological activities. Future research could explore the synthesis of new oxadiazole derivatives, their potential biological activities, and their safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13;/h3-6,8,14H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXHVCFBVORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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